Methyl 4-(4-oxobutyl)benzoate
Overview
Description
Methyl 4-(4-oxobutyl)benzoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a colorless liquid with a sweet aroma and is slightly soluble in chloroform, dimethyl sulfoxide, and methanol . This compound is primarily used as a reagent in the preparation of various pharmaceutical agents, including antifolates and nitric oxide donors .
Mechanism of Action
Target of Action
Methyl 4-(4-oxobutyl)benzoate is primarily used as a reagent in the preparation of Pemetrexed . Pemetrexed is an antifolate drug that targets several enzymes involved in DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .
Mode of Action
As a reagent in the synthesis of pemetrexed, it likely contributes to the formation of the active compound that inhibits the aforementioned enzymes . This inhibition disrupts DNA synthesis and cell replication, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
This compound is involved in the synthesis of Pemetrexed, which affects the folate-dependent metabolic pathways. Pemetrexed inhibits the conversion of deoxyuridylate to thymidylate in the DNA synthesis pathway . This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell death .
Pharmacokinetics
It is also likely to be metabolized and excreted by the body’s normal processes .
Result of Action
The primary result of the action of this compound is the synthesis of Pemetrexed, an anticancer agent . By inhibiting key enzymes in DNA synthesis, Pemetrexed disrupts the replication of cancer cells, leading to their death .
Action Environment
The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
Methyl 4-(4-oxobutyl)benzoate can interact with various enzymes and proteins in biochemical reactions . It is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed as antifolates and nitric oxide donors for use as anticancer agents .
Cellular Effects
It is known to influence cell function by inhibiting DNA synthesis and protein synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Methyl 4-(4-oxobutyl)benzoate can be synthesized through a substitution reaction on toluene . The specific steps include:
- Reacting toluene with bromobutane to generate 4-bromobutyltoluene.
- Reacting 4-bromobutyltoluene with methyl formate to obtain methyl 4-(4-bromobutyl)benzoate.
- Performing an ester exchange reaction under alkaline conditions, where 4-(4-bromobutyl)benzoic acid methyl ester reacts with methanol to produce this compound .
Chemical Reactions Analysis
Methyl 4-(4-oxobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxobutyl group into a carboxylic acid group.
Reduction: The oxobutyl group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(4-oxobutyl)benzoate has diverse applications in scientific research due to its unique properties. It is used in:
Organic Synthesis: As a reagent in the preparation of various organic compounds.
Pharmaceutical Development: In the synthesis of antifolates and nitric oxide donors, which are used as anticancer agents.
Material Science: As a precursor in the development of new materials with specific properties.
Comparison with Similar Compounds
Methyl 4-(4-oxobutyl)benzoate can be compared with similar compounds such as:
Methyl 4-bromobenzoate: Used in similar substitution reactions but with different reactivity due to the presence of a bromine atom.
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Involved in different types of reactions due to the presence of a hydroxyl group and an alkyne group.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
methyl 4-(4-oxobutyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKOQVAJFXOJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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